

What are the physicochemical properties of 2'-Hydroxylisoagarotetrol?

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Compound of Interest

Compound Name: 2'-Hydroxylisoagarotetrol

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An In-depth Technical Guide to Dihydro- β -Agarofuran Sesquiterpenoids

Disclaimer: Information regarding the specific compound "**2'-Hydroxylisoagarotetrol**" is not available in the public scientific literature. This technical guide provides a comprehensive overview of the closely related and well-documented class of compounds, dihydro- β -agarofuran sesquiterpenoids, to which "**2'-Hydroxylisoagarotetrol**" likely belongs. The data and protocols presented here are representative of this class of natural products and are intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Dihydro- β -agarofuran sesquiterpenoids are a diverse group of natural products, primarily isolated from plants of the Celastraceae family.[1][2] These compounds are characterized by a tricyclic 5,11-epoxy-5 β ,10 α -eudesman-4-(14)-ene skeleton and exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance (MDR) reversal effects.[1][3]

Physicochemical Properties of Dihydro- β -Agarofuran Sesquiterpenoids

The physicochemical properties of dihydro- β -agarofuran sesquiterpenoids can vary significantly based on the type and number of ester functional groups attached to the core structure. The

following table summarizes general and specific properties for the parent dihydroagarofuran skeleton and a representative polyester derivative.

Property	Dihydroagarofuran (Parent Skeleton)	Representative Dihydro-β- agarofuran Polyester	Data Source
Molecular Formula	C ₁₅ H ₂₆ O	C ₃₀ H ₃₈ O ₁₁	[4]
Molecular Weight	222.37 g/mol	Varies widely based on substituents	[4]
Appearance	Typically isolated as oils or amorphous solids	White solid for some purified compounds	[5]
Solubility	Generally soluble in organic solvents like chloroform, ethyl acetate, and methanol	Soluble in organic solvents	General knowledge from isolation protocols
Melting Point	Not applicable (often an oil)	Varies, e.g., 108–109 °C for a specific derivative	[6]
Boiling Point	Not well-documented for specific compounds	Not well-documented for specific compounds	
pKa	Not typically measured for this class	Not typically measured for this class	
LogP (Calculated)	3.9	Varies based on polarity of substituents	[4]

Experimental Protocols

The isolation and characterization of dihydro- β -agarofuran sesquiterpenoids involve a series of chromatographic and spectroscopic techniques.

1. Isolation of Dihydro- β -agarofuran Sesquiterpenoids from Plant Material

- **Extraction:** Dried and powdered plant material (e.g., root bark, stems) is typically extracted with organic solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, using techniques like maceration or Soxhlet extraction.[7]
- **Fractionation:** The crude extracts are subjected to preliminary fractionation using techniques like vacuum liquid chromatography (VLC) or column chromatography over silica gel. Elution is performed with a gradient of solvents, for example, a hexane-ethyl acetate mixture of increasing polarity.
- **Purification:** Individual compounds are purified from the fractions using repeated column chromatography, preparative thin-layer chromatography (TLC), and often high-performance liquid chromatography (HPLC), typically with a C18 reversed-phase column.[8]

2. Structural Elucidation

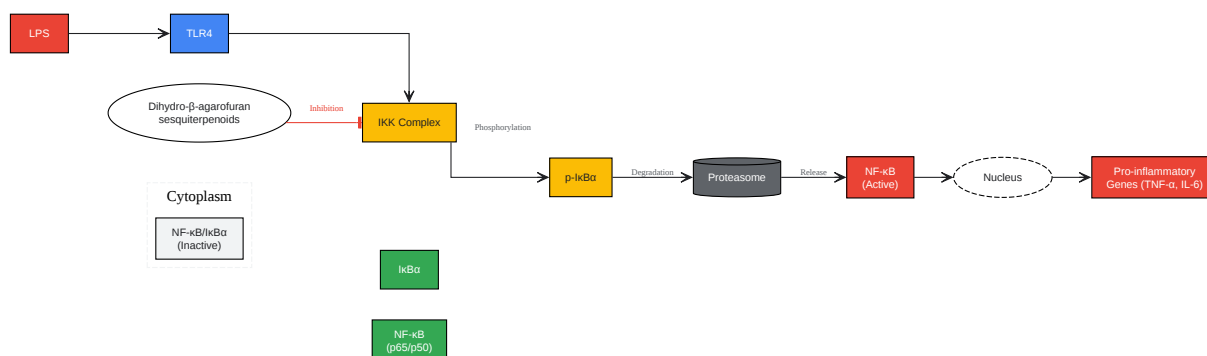
- **Mass Spectrometry (MS):** High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the isolated compounds.[5]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** A combination of 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are crucial for elucidating the complex structures and stereochemistry of these molecules.[5][9] These experiments are typically performed in deuterated solvents like CDCl_3 .
- **X-ray Crystallography:** For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration.[5]
- **Circular Dichroism (CD):** Electronic circular dichroism (ECD) spectroscopy is often used to help determine the absolute stereochemistry by comparing experimental spectra with calculated spectra.[10]

3. Biological Activity Assays

- **Cytotoxicity Assays:** The cytotoxic effects of these compounds on various cancer cell lines (e.g., HL-60, K562, HCT-116) are commonly evaluated using the MTT or SRB assay to determine the IC₅₀ values.[3]
- **Anti-inflammatory Activity Assays:** The anti-neuroinflammatory activity can be assessed by measuring the inhibition of pro-inflammatory mediators like TNF- α and IL-6 in lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV-2 cells).[10]
- **Multidrug Resistance (MDR) Reversal Assays:** The ability of these compounds to reverse P-glycoprotein-mediated MDR is often tested in cancer cell lines that overexpress P-gp, using fluorescent substrates like rhodamine 123.[11]

Signaling Pathway

A significant number of dihydro- β -agarofuran sesquiterpenoids have demonstrated anti-inflammatory properties by modulating the Nuclear Factor-kappa B (NF- κ B) signaling pathway. [10] The diagram below illustrates a simplified workflow of this pathway and the inhibitory action of these compounds.



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Caption: Inhibition of the NF- κ B signaling pathway by dihydro- β -agarofuran sesquiterpenoids.

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